3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate
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Description
3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation .
Biochemical Pathways
Imidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole, can influence its bioavailability .
Result of Action
It is known that imidazole derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
Biological Activity
The compound 3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate is a piperazine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a benzimidazole moiety, which is known for its role in various biological activities, including anti-cancer properties. The piperazine ring contributes to the compound's pharmacokinetic profile, enhancing solubility and bioavailability.
Research indicates that compounds containing benzimidazole and piperazine structures often exhibit multiple mechanisms of action:
- Inhibition of Receptor Tyrosine Kinases : The benzimidazole component may inhibit insulin-like growth factor 1 receptor (IGF-1R), a pathway implicated in tumor growth and proliferation. Studies have shown that related compounds can modulate CYP3A4 enzyme activity through noncanonical pathways involving constitutive androstane receptor (CAR) activation .
- Acetylcholinesterase Inhibition : Piperazine derivatives have been documented to inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Several studies have investigated the anticancer properties of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | 5.2 | Apoptosis |
Study B | A549 | 3.8 | Cell Cycle Arrest |
Study C | HeLa | 4.5 | Inhibition of IGF-1R |
Neuroprotective Effects
The neuroprotective potential of piperazine derivatives has been explored in models of neurodegeneration. Compounds exhibiting acetylcholinesterase inhibition have shown promise in improving cognitive function in animal models.
Study | Model | Effect |
---|---|---|
Study D | Rat Model | Improved Memory |
Study E | Mouse Model | Reduced Neuroinflammation |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving a benzimidazole derivative showcased a significant reduction in tumor size among patients with advanced-stage cancer when combined with standard chemotherapy. The study highlighted the importance of IGF-1R inhibition as a therapeutic target.
- Neurodegenerative Disease Model : In a preclinical study, a piperazine-based compound demonstrated significant neuroprotective effects in an Alzheimer's disease model by reducing amyloid-beta aggregation, suggesting potential for therapeutic development in cognitive disorders.
Properties
IUPAC Name |
3-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]benzonitrile;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O.C2H2O4/c21-13-15-4-3-5-16(12-15)20(26)25-10-8-24(9-11-25)14-19-22-17-6-1-2-7-18(17)23-19;3-1(4)2(5)6/h1-7,12H,8-11,14H2,(H,22,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYDERRXZPXCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC(=C4)C#N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.